Cas no 890097-80-0 (4-(3-Acetoxyphenyl)-2-chloro-1-butene)

4-(3-Acetoxyphenyl)-2-chloro-1-butene is a chlorinated butene derivative featuring an acetoxyphenyl substituent, making it a versatile intermediate in organic synthesis. Its structure combines reactivity at the chloro-alkene moiety with the stability of the aromatic ester group, enabling selective functionalization in multi-step reactions. This compound is particularly useful in pharmaceutical and fine chemical applications, where it serves as a precursor for the synthesis of more complex molecules. The acetoxy group enhances solubility in organic solvents, facilitating purification and downstream modifications. Its well-defined reactivity profile ensures consistent performance in cross-coupling, substitution, and elimination reactions, making it a valuable building block for researchers.
4-(3-Acetoxyphenyl)-2-chloro-1-butene structure
890097-80-0 structure
Product Name:4-(3-Acetoxyphenyl)-2-chloro-1-butene
CAS No:890097-80-0
MF:C12H13ClO2
MW:224.683422803879
MDL:MFCD07782975
CID:875177
PubChem ID:24721844
Update Time:2025-10-24

4-(3-Acetoxyphenyl)-2-chloro-1-butene Chemical and Physical Properties

Names and Identifiers

    • [3-(3-chlorobut-3-enyl)phenyl] acetate
    • 4-(3-ACETOXYPHENYL)-2-CHLORO-1-BUTENE
    • 890097-80-0
    • DTXSID20641196
    • 3-(3-Chlorobut-3-en-1-yl)phenyl acetate
    • AKOS016016841
    • MFCD07782975
    • 4-(3-Acetoxyphenyl)-2-chloro-1-butene
    • MDL: MFCD07782975
    • Inchi: 1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3
    • InChI Key: OTVLKPREPCFLQL-UHFFFAOYSA-N
    • SMILES: ClC(=C)CCC1C=CC=C(C=1)OC(C)=O

Computed Properties

  • Exact Mass: 224.06000
  • Monoisotopic Mass: 224.0604073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.128
  • Boiling Point: 286.5°C at 760 mmHg
  • Flash Point: 133°C
  • Refractive Index: 1.522
  • PSA: 26.30000
  • LogP: 3.29700

4-(3-Acetoxyphenyl)-2-chloro-1-butene Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-(3-Acetoxyphenyl)-2-chloro-1-butene Pricemore >>

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4-(3-Acetoxyphenyl)-2-chloro-1-butene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:890097-80-0)4-(3-Acetoxyphenyl)-2-chloro-1-butene
Order Number:A1187718
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:04
Price ($):346.0
Email:sales@amadischem.com

4-(3-Acetoxyphenyl)-2-chloro-1-butene Related Literature

Additional information on 4-(3-Acetoxyphenyl)-2-chloro-1-butene

Recent Advances in the Study of 4-(3-Acetoxyphenyl)-2-chloro-1-butene (CAS: 890097-80-0)

4-(3-Acetoxyphenyl)-2-chloro-1-butene (CAS: 890097-80-0) is a chemical compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery and development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A recent study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 4-(3-Acetoxyphenyl)-2-chloro-1-butene, highlighting its role as a key intermediate in the production of novel anti-inflammatory agents. The researchers employed a multi-step synthesis approach, starting from commercially available precursors, and achieved a high yield of the target compound. The study also explored the compound's stability under various conditions, providing valuable insights for its storage and handling in laboratory settings.

In another study, researchers examined the biological activity of 4-(3-Acetoxyphenyl)-2-chloro-1-butene and its derivatives. The compound demonstrated moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs. Further in vitro and in vivo studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

Additionally, a patent application filed in 2023 disclosed the use of 4-(3-Acetoxyphenyl)-2-chloro-1-butene as a building block for the synthesis of novel anticancer agents. The patent highlights the compound's versatility and its potential to be modified for targeted drug delivery systems. This development underscores the growing interest in this compound within the pharmaceutical industry.

Despite these promising findings, challenges remain in the large-scale production and clinical translation of 4-(3-Acetoxyphenyl)-2-chloro-1-butene. Issues such as scalability, cost-effectiveness, and safety profiles need to be addressed in future research. Collaborative efforts between academia and industry will be crucial to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 4-(3-Acetoxyphenyl)-2-chloro-1-butene (CAS: 890097-80-0) represents a valuable chemical entity with diverse applications in medicinal chemistry. Ongoing research is expected to further explore its therapeutic potential and contribute to the development of novel drugs. This brief highlights the current state of knowledge and identifies key areas for future investigation.

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Amadis Chemical Company Limited
(CAS:890097-80-0)4-(3-Acetoxyphenyl)-2-chloro-1-butene
A1187718
Purity:99%
Quantity:1g
Price ($):346.0
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